2-amino-3-(4-nitrophenyl)propanoic Acid Hydrochloride
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Overview
Description
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a chemical compound with the empirical formula C9H10N2O4·HCl and a molecular weight of 246.65 g/mol It is a derivative of phenylalanine, an amino acid, and contains a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves the nitration of phenylalanine derivatives. . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of 2-amino-3-(4-aminophenyl)propanoic acid hydrochloride .
Scientific Research Applications
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-ethoxyphenyl)propanoic acid
- 3-amino-3-(4-ethylphenyl)propanoic acid
- 3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
- 2-methoxy-3-(4-methoxyphenyl)propanoic acid
Uniqueness
2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a nitro group on the phenyl ring
Properties
Molecular Formula |
C9H11ClN2O4 |
---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H |
InChI Key |
XNPWOQZTJFYSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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